3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound (CAS 477331-37-6) belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused bicyclic core with a tetrahydrobenzene ring. Key structural features include:
- Position 3: A 4-methoxyphenyl group, contributing electron-donating properties and influencing lipophilicity.
- Core: The 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold, common in bioactive molecules targeting enzymes or receptors .
Properties
CAS No. |
477331-37-6 |
|---|---|
Molecular Formula |
C25H24N2O2S2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H24N2O2S2/c1-16-6-5-7-17(14-16)15-30-25-26-23-22(20-8-3-4-9-21(20)31-23)24(28)27(25)18-10-12-19(29-2)13-11-18/h5-7,10-14H,3-4,8-9,15H2,1-2H3 |
InChI Key |
DWLQOJOKOGUORB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methylbenzylsulfanyl Group: This step involves the nucleophilic substitution reaction to attach the methylbenzylsulfanyl group to the core structure.
Final Cyclization and Purification: The final step includes cyclization to form the tetrahydrobenzothienopyrimidinone core, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides and Amines: Formed through reduction.
Functionalized Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Modifications
The table below highlights key differences in substituents and reported activities among analogs:
Key Findings from Structural Comparisons
Electron-Donating vs. Halogenated analogs (e.g., 3-chlorobenzylsulfanyl in , 4-bromophenoxy in ) exhibit stronger antifungal activity, likely due to increased electrophilicity and target binding .
Sulfanyl vs. Phenoxy Substituents: Sulfanyl groups (e.g., 3-methylbenzylsulfanyl) may facilitate hydrogen bonding or covalent interactions with biological targets.
Impact of Fluorinated Groups: The trifluoromethyl analog (CAS 556791-62-9) demonstrates enhanced metabolic stability compared to non-fluorinated compounds, a critical factor in drug design.
Biological Activity
The compound 3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its structural characteristics, synthesis, and biological activity based on recent studies.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 420.54 g/mol. The structure includes a benzothieno-pyrimidine core with various substituents that may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. The details of the synthesis pathway can vary significantly depending on the starting materials and methods employed.
Antimicrobial Activity
Research has indicated that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the methoxy group and sulfur moiety in this compound potentially enhances its antimicrobial activity by increasing lipophilicity and reactivity.
Anticancer Properties
Studies have demonstrated that certain benzothieno-pyrimidine derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific activity of 3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one against various cancer types remains to be extensively characterized but is suggested by its structural analogs.
Antioxidant Activity
Compounds containing phenolic structures are often associated with antioxidant properties. The methoxy group in this compound may contribute to free radical scavenging capabilities, which can protect cells from oxidative stress-related damage.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Study 2: Cytotoxicity in Cancer Models
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds structurally related to 3-(4-methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one induced significant cytotoxicity at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested involvement of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
